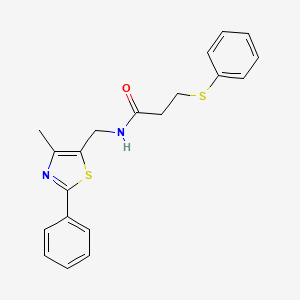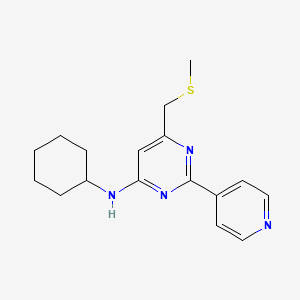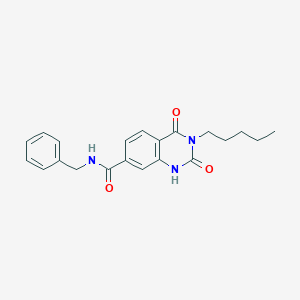
4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine, also known as ETDA, is an organic compound belonging to the thiazole family. It is a synthetic compound that has been extensively studied for its potential applications in the fields of medicine, biology, and chemistry. ETDA is a highly versatile compound that has been used for a variety of purposes in laboratory experiments, such as synthesizing other compounds, studying the biochemical and physiological effects of drugs, and creating new drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Thiazole derivatives, including those structurally related to "4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine," have been extensively studied for their synthesis methodologies and antimicrobial properties. For instance, research on the synthesis of thiazoles and their fused derivatives has revealed significant antimicrobial activities against various bacterial and fungal isolates. Such studies indicate the potential of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Anticancer Evaluation
The exploration of thiazole derivatives in cancer research has shown promising outcomes. A study on the design, synthesis, and anticancer evaluation of thiazol-4-amine derivatives demonstrated their effectiveness against human cancer cell lines. This suggests the compound's potential role in developing novel anticancer therapies (Yakantham et al., 2019).
Antioxidative Activity
The investigation into the antioxidative properties of thiazole derivatives has led to the discovery of compounds with excellent antioxidant activity. Such studies highlight the therapeutic potential of these compounds in diseases caused or exacerbated by oxidative stress (Tumosienė et al., 2014).
Enzyme Inhibition
Thiazole derivatives have been evaluated for their enzyme inhibition capabilities, particularly in the context of diabetes research. The inhibition of α-glucosidase and β-glucosidase by novel N-arylthiazole-2-amines and related compounds suggests a potential application in managing diabetes through the modulation of enzymatic activity (Babar et al., 2017).
Molecular Docking Studies
Molecular docking studies of thiazole derivatives have provided insights into their interaction with biological targets. These studies facilitate the understanding of the mechanism of action of these compounds at the molecular level, aiding in the design of more effective drugs (Babar et al., 2017).
Eigenschaften
IUPAC Name |
4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-3-10-8-15-12(13-10)14-11-6-4-5-9(2)7-11/h4-7,10H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEVCTCSJDXTPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CSC(=N1)NC2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(3-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2397920.png)


![5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397925.png)
![1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2397926.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2397928.png)

![7-(tert-butyl)-1,3-dimethyl-8-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397933.png)

![N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2397937.png)
![N-(2,3-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2397939.png)
![4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2397941.png)
